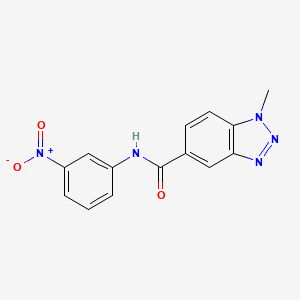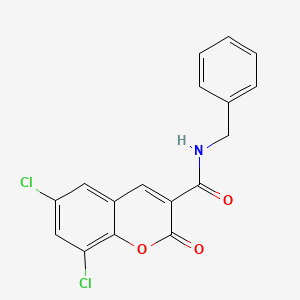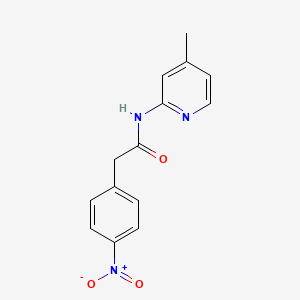![molecular formula C16H14N2O4S B5797652 methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate (MFAB) is a chemical compound that has been widely studied for its potential biomedical applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. MFAB has shown promising results in various scientific research studies, making it a potential candidate for future drug development.
Wirkmechanismus
The mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its diverse pharmacological properties. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited anticancer, antiviral, and antibacterial activities, making it a potential candidate for various biomedical applications. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its potential toxicity. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce oxidative stress in cells, which can lead to cell death. Therefore, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types.
Zukünftige Richtungen
There are several future directions for the scientific research of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to investigate the mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in more detail. This could involve identifying the specific enzymes and cellular processes that are affected by methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. Another potential direction is to explore the use of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in combination with other drugs or therapies. This could potentially enhance the efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and reduce its potential toxicity. Additionally, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types. Finally, clinical trials are needed to determine the safety and efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in humans, which could pave the way for its use in the treatment of various diseases.
Synthesemethoden
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can be synthesized by reacting 3-(2-furyl)acrylic acid hydrazide with methyl 2-amino-3-benzoylbenzoate in the presence of carbon disulfide. The resulting product is then treated with methyl iodide to yield methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in various scientific research studies. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
